molecular formula C15H15N3O B6241150 N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine CAS No. 2377032-61-4

N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine

Cat. No.: B6241150
CAS No.: 2377032-61-4
M. Wt: 253.3
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Description

N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with an ethynyl group, a methyl group, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynyl-4-methylaniline and 2-methoxypyrimidine.

    Coupling Reaction: The key step involves a coupling reaction between 3-ethynyl-4-methylaniline and 2-methoxypyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80°C) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in a solvent like N,N-dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis.

    Catalyst Recycling: Implementing catalyst recycling techniques to reduce costs and environmental impact.

    Purification: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride, NaH).

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: A similar compound with a quinazoline core, used as a kinase inhibitor.

    3-ethynyl-4-methylaniline: A precursor in the synthesis of various substituted anilines.

    2-methoxypyrimidine: A building block for the synthesis of pyrimidine derivatives.

Uniqueness

N-(3-ethynyl-4-methylphenyl)-2-methoxy-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethynyl group, a methoxy group, and a pyrimidine core makes it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2377032-61-4

Molecular Formula

C15H15N3O

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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